
(6-(Methoxycarbonyl)pyridin-2-yl)Zinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-(Methoxycarbonyl)pyridin-2-yl)zinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and stability in solution. It is often employed in cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (6-(Methoxycarbonyl)pyridin-2-yl)zinc bromide typically involves the reaction of 6-(Methoxycarbonyl)pyridine with zinc bromide in the presence of a suitable solvent like THF. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
6-(Methoxycarbonyl)pyridine+ZnBr2→(6-(Methoxycarbonyl)pyridin-2-yl)zinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The process involves precise control of reaction conditions, including temperature, pressure, and the purity of reactants. The use of automated systems ensures consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
(6-(Methoxycarbonyl)pyridin-2-yl)zinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura and Negishi coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base (such as potassium carbonate), and a boronic acid or ester.
Negishi Coupling: This reaction uses a palladium or nickel catalyst and an organohalide.
Major Products
The major products formed from these reactions are complex organic molecules with new carbon-carbon bonds, which are crucial in the synthesis of pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
(6-(Methoxycarbonyl)pyridin-2-yl)zinc bromide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.
Biology: It aids in the development of biologically active compounds.
Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which (6-(Methoxycarbonyl)pyridin-2-yl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo transmetalation with palladium or nickel catalysts, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved are primarily related to the catalytic cycle of the cross-coupling reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (6-(Methoxycarbonyl)pyridin-2-yl)zinc chloride
- (6-(Methoxycarbonyl)pyridin-2-yl)zinc iodide
- (6-(Methoxycarbonyl)pyridin-2-yl)zinc fluoride
Uniqueness
Compared to its analogs, (6-(Methoxycarbonyl)pyridin-2-yl)zinc bromide offers a balance of reactivity and stability, making it particularly useful in a variety of synthetic applications. Its bromide counterpart is often preferred due to its optimal reactivity in cross-coupling reactions, providing higher yields and selectivity.
Propriétés
Formule moléculaire |
C7H6BrNO2Zn |
|---|---|
Poids moléculaire |
281.4 g/mol |
Nom IUPAC |
bromozinc(1+);methyl 2H-pyridin-2-ide-6-carboxylate |
InChI |
InChI=1S/C7H6NO2.BrH.Zn/c1-10-7(9)6-4-2-3-5-8-6;;/h2-4H,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
UISRGWTUPLODEX-UHFFFAOYSA-M |
SMILES canonique |
COC(=O)C1=CC=C[C-]=N1.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Vinyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B14891015.png)
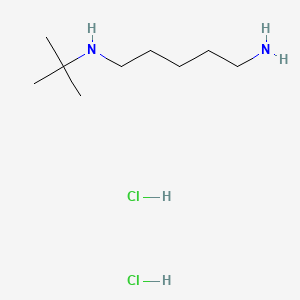



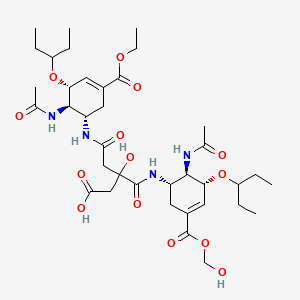
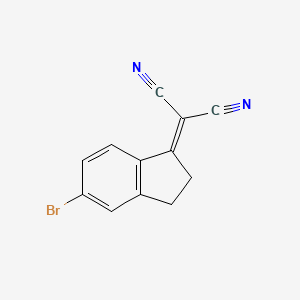

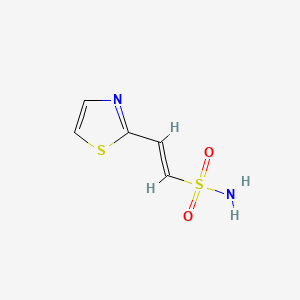
![3-methyl-8-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]-7-(3-phenylpropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14891063.png)
![3-[(1-Homopiperidino)methyl]phenylZinc bromide](/img/structure/B14891072.png)
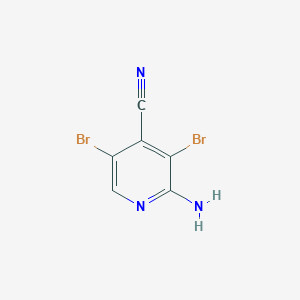
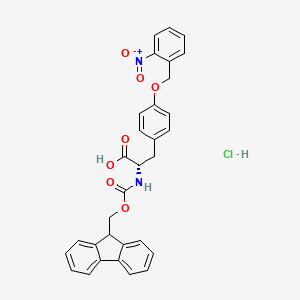
![(3E)-3-[(2R,3R)-3-methyl-2-[(E)-prop-1-enyl]-2,3-dihydropyran-6-ylidene]pyrrolidine-2,4-dione](/img/structure/B14891102.png)
